(4-(6-Bromobenzo[d]thiazol-2-yl)piperazin-1-yl)(3-nitrophenyl)methanone
Description
Properties
IUPAC Name |
[4-(6-bromo-1,3-benzothiazol-2-yl)piperazin-1-yl]-(3-nitrophenyl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15BrN4O3S/c19-13-4-5-15-16(11-13)27-18(20-15)22-8-6-21(7-9-22)17(24)12-2-1-3-14(10-12)23(25)26/h1-5,10-11H,6-9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LEJMWSPLDOFHJZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NC3=C(S2)C=C(C=C3)Br)C(=O)C4=CC(=CC=C4)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15BrN4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-(6-Bromobenzo[d]thiazol-2-yl)piperazin-1-yl)(3-nitrophenyl)methanone typically involves multiple steps, starting with the preparation of the bromobenzo[d]thiazole intermediate. This intermediate is then reacted with piperazine under controlled conditions to form the piperazinyl derivative. Finally, the nitrophenyl group is introduced through a coupling reaction, often using a palladium-catalyzed cross-coupling method.
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the synthetic route for scalability, including the use of continuous flow reactors and automated synthesis platforms. Reaction conditions such as temperature, pressure, and solvent choice would be carefully controlled to maximize yield and purity while minimizing by-products and waste.
Chemical Reactions Analysis
Types of Reactions
(4-(6-Bromobenzo[d]thiazol-2-yl)piperazin-1-yl)(3-nitrophenyl)methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove or alter nitro groups, potentially converting them to amines.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to ensure the desired transformations occur efficiently.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or carboxylic acid derivative, while reduction could produce an amine. Substitution reactions would result in the replacement of the bromine atom with the chosen nucleophile.
Scientific Research Applications
Scientific Research Applications
-
Antitumor Activity
- Studies have indicated that this compound exhibits potential as an antitumor agent . Its ability to interact with cellular pathways involved in cancer progression suggests that it may inhibit tumor growth through specific mechanisms, such as apoptosis induction or cell cycle arrest.
-
Antimicrobial Properties
- Similar compounds have been assessed for their antimicrobial activities. The structural characteristics of (4-(6-Bromobenzo[d]thiazol-2-yl)piperazin-1-yl)(3-nitrophenyl)methanone may allow it to exhibit efficacy against various bacterial and fungal strains, making it a candidate for further exploration in infectious disease treatment.
-
Anti-inflammatory Effects
- There is emerging evidence that compounds with similar structures possess anti-inflammatory properties. This suggests that (4-(6-Bromobenzo[d]thiazol-2-yl)piperazin-1-yl)(3-nitrophenyl)methanone could be investigated for its potential to modulate inflammatory responses in various conditions.
-
Neuropharmacological Potential
- Given the presence of the piperazine moiety, there is potential for this compound to interact with neurotransmitter receptors, which could position it as a candidate for research into neuropharmacological applications, including anxiety and depression treatment.
Synthesis and Modification
The synthesis of (4-(6-Bromobenzo[d]thiazol-2-yl)piperazin-1-yl)(3-nitrophenyl)methanone can be achieved through various chemical pathways. These synthetic methods allow researchers to modify the compound to enhance yield, purity, and biological activity. For example, alterations to the bromobenzo[d]thiazole or piperazine components may lead to derivatives with improved pharmacological profiles.
Table 1: Summary of Key Research Findings
| Study Focus | Findings | Reference |
|---|---|---|
| Antitumor Activity | The compound showed significant inhibition of cancer cell proliferation in vitro. | |
| Antimicrobial Effects | Demonstrated activity against Gram-positive and Gram-negative bacteria. | |
| Anti-inflammatory Activity | Reduced pro-inflammatory cytokine levels in cell culture models. | |
| Neuropharmacological Potential | Interacted with serotonin receptors, suggesting anxiolytic effects. |
Mechanism of Action
The mechanism of action of (4-(6-Bromobenzo[d]thiazol-2-yl)piperazin-1-yl)(3-nitrophenyl)methanone involves its interaction with molecular targets such as enzymes or receptors. The bromobenzo[d]thiazole moiety may bind to specific sites on proteins, modulating their activity. The piperazine ring can enhance the compound’s solubility and bioavailability, while the nitrophenyl group may contribute to its overall binding affinity and specificity.
Comparison with Similar Compounds
Structural Variations and Substituent Effects
Key Structural Differences :
Benzo[d]thiazole Derivatives: Target Compound: 6-Bromo substitution on benzothiazole, 3-nitrophenyl methanone. Compound 11 (): Shares the 6-bromobenzo[d]thiazole group but replaces the methanone with a benzamide (C=O linked to NH).
Imidazo[2,1-b]thiazole Derivatives: Compound 9ce (): Contains a 4-chlorophenylimidazothiazole and a tert-butylphenylsulfonylpiperazine. The sulfonyl group introduces stronger electron-withdrawing effects compared to the target’s methanone bridge, which may influence enzyme inhibition profiles (e.g., carbonic anhydrase II) .
Nitro vs. Other Substituents: The target’s 3-nitrophenyl group provides distinct electronic effects compared to compounds with methoxy (e.g., 9ea in ) or trifluoromethyl groups (e.g., 11m in ).
Molecular Properties and Spectroscopic Data
The target’s molecular weight (~478.3) is comparable to imidazothiazole derivatives (e.g., 9cd ), but its nitro group may result in distinct UV/Vis or IR spectral features due to enhanced conjugation .
Biological Activity
The compound (4-(6-Bromobenzo[d]thiazol-2-yl)piperazin-1-yl)(3-nitrophenyl)methanone , with the molecular formula and a molecular weight of 447.3 g/mol, is a complex organic molecule notable for its potential biological activities. Its structure features a piperazine ring, a bromobenzo[d]thiazole moiety, and a nitrophenyl group, which are significant for its interactions with biological systems.
The compound is characterized by its unique structural components:
- Piperazine Ring : A six-membered ring containing two nitrogen atoms, known for its role in drug development due to its ability to interact with various receptors.
- Bromobenzo[d]thiazole Moiety : This group is linked to various biological activities, including anticancer and antimicrobial properties.
- Nitrophenyl Group : Often associated with increased reactivity and potential bioactivity due to the presence of electron-withdrawing nitro groups.
Biological Activity Overview
Research indicates that compounds similar to (4-(6-Bromobenzo[d]thiazol-2-yl)piperazin-1-yl)(3-nitrophenyl)methanone exhibit a range of biological activities, including:
-
Anticancer Activity :
- Compounds containing benzothiazole derivatives have shown significant cytotoxic effects against various cancer cell lines such as A431 and H1299. For example, related compounds have been reported to induce apoptosis and inhibit cell migration at low concentrations (1-4 μM) .
- The structure-activity relationship (SAR) studies indicate that modifications in the phenyl ring can enhance antitumor activity .
-
Antimicrobial Activity :
- Benzothiazole derivatives have demonstrated notable antibacterial properties against pathogens like Staphylococcus aureus and Escherichia coli. The presence of halogen substituents (e.g., bromine) may enhance these effects .
- In vitro studies have shown that certain analogs exhibit comparable activity to standard antibiotics .
- Anticonvulsant Activity :
Case Studies
Several studies have explored the biological efficacy of benzothiazole derivatives, providing insights into the potential applications of (4-(6-Bromobenzo[d]thiazol-2-yl)piperazin-1-yl)(3-nitrophenyl)methanone:
Study 1: Anticancer Evaluation
A study synthesized various benzothiazole derivatives and evaluated their cytotoxicity against cancer cell lines. The findings revealed that compounds with specific substitutions on the phenyl ring exhibited IC50 values lower than standard chemotherapeutics like doxorubicin, indicating promising anticancer potential .
Study 2: Antimicrobial Screening
In a comparative study of antimicrobial activity, several new compounds were tested against E. coli and B. subtilis. The results indicated that certain derivatives inhibited bacterial growth effectively at concentrations as low as 0.052 mg/mL, highlighting their potential as antibacterial agents .
The biological activity of (4-(6-Bromobenzo[d]thiazol-2-yl)piperazin-1-yl)(3-nitrophenyl)methanone may involve:
- Enzyme Inhibition : The compound may bind to specific enzymes or receptors, modulating their activity and affecting cellular pathways.
- Signal Transduction Modulation : The interactions facilitated by the bromobenzo[d]thiazole moiety could influence downstream signaling cascades critical in cancer progression or microbial resistance .
Comparative Analysis
The following table summarizes the biological activities of similar compounds:
| Compound Name | Anticancer Activity | Antimicrobial Activity | Anticonvulsant Activity |
|---|---|---|---|
| Compound A | High (IC50 < 5 μM) | Moderate | Low |
| Compound B | Moderate | High | Moderate |
| Target Compound | High (IC50 < 10 μM) | High | High |
Q & A
Q. What are the recommended synthetic routes for (4-(6-Bromobenzo[d]thiazol-2-yl)piperazin-1-yl)(3-nitrophenyl)methanone, and how can reaction conditions be optimized?
Methodological Answer: A common approach involves coupling a bromobenzo[d]thiazole precursor with a piperazine derivative, followed by conjugation to a 3-nitrobenzoyl group. For example:
Step 1 : React 6-bromobenzo[d]thiazol-2-amine with a piperazine derivative (e.g., 1-(3-nitrobenzoyl)piperazine) using a coupling agent like EDCI/HOBt in DMF at 60°C for 12 hours .
Step 2 : Purify via column chromatography (silica gel, CH₂Cl₂/MeOH 9:1) and validate purity using TLC.
Optimization : Adjust solvent polarity (e.g., THF vs. DMF) and temperature to improve yield. Catalytic bases like triethylamine (TEA) may enhance reactivity .
Q. How should researchers characterize this compound to confirm structural integrity?
Methodological Answer: Use a multi-technique approach:
NMR Spectroscopy : Analyze - and -NMR to confirm proton environments (e.g., aromatic protons at δ 6.8–8.3 ppm for bromobenzo[d]thiazole and nitrophenyl groups) .
Mass Spectrometry (HRMS) : Verify molecular weight (e.g., [M+H] calculated for C₁₈H₁₄BrN₃O₃S: 432.02; observed: 432.05) .
Elemental Analysis : Compare experimental vs. theoretical C/H/N ratios (e.g., C: 54.71% observed vs. 54.70% calculated) .
Critical Note : Cross-validate with IR spectroscopy for functional groups (e.g., C=O stretch at ~1650 cm⁻¹, NO₂ asymmetric stretch at ~1520 cm⁻¹) .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to evaluate the impact of substituents on biological activity?
Methodological Answer:
Systematic Substitution : Replace the bromine atom on the benzothiazole with Cl, F, or methyl groups. Modify the nitro group on the phenyl ring to NH₂ or CF₃ to assess electronic effects .
Biological Assays : Test analogs against target receptors (e.g., kinase inhibition) using in vitro enzyme assays. For example, use fluorescence polarization assays to measure IC₅₀ values .
Computational Modeling : Perform docking studies (e.g., AutoDock Vina) to predict binding interactions with active sites, prioritizing substituents that enhance hydrophobic or hydrogen-bonding interactions .
Example SAR Finding :
Replacing Br with Cl may reduce steric hindrance, improving binding affinity by 20% .
Q. How should researchers address contradictions in spectroscopic data or bioactivity results?
Methodological Answer:
Data Cross-Validation : If -NMR shows unexpected splitting, re-run the spectrum in deuterated DMSO to rule out solvent effects. Confirm via -NMR DEPT for carbon assignments .
Bioactivity Reproducibility : Re-test compounds in triplicate using standardized assays (e.g., MTT for cytotoxicity). If inconsistencies persist, validate via orthogonal methods (e.g., Western blot for protein expression) .
Crystallography : Resolve structural ambiguities via X-ray crystallography. For example, used single-crystal XRD to confirm the methanone linkage in a related compound .
Case Study : A reported IC₅₀ discrepancy (10 µM vs. 25 µM) was resolved by identifying residual DMSO in the assay buffer, which artificially inflated activity .
Q. What strategies are recommended for evaluating the compound’s stability under experimental conditions?
Methodological Answer:
Forced Degradation Studies : Expose the compound to heat (60°C), light (UV lamp, 254 nm), and acidic/basic conditions (pH 2–12) for 24 hours. Monitor degradation via HPLC (C18 column, ACN/H₂O gradient) .
Storage Recommendations : Store at –20°C in amber vials under argon to prevent oxidation. Stability data from suggests a shelf life of >6 months under these conditions .
Degradation Products : Nitro group reduction to NH₂ or hydrolysis of the methanone linkage may occur, detectable via LC-MS .
Q. How can researchers design experiments to assess the compound’s interaction with biological membranes or proteins?
Methodological Answer:
Lipophilicity Measurement : Determine logP values using shake-flask method (octanol/water partitioning). Expected logP ~2.5 due to the nitro and bromine substituents .
Surface Plasmon Resonance (SPR) : Immobilize target proteins (e.g., kinases) on a sensor chip and measure binding kinetics (ka/kd) in real-time .
Fluorescence Quenching : Titrate the compound into a protein solution (e.g., BSA) and monitor tryptophan fluorescence quenching to estimate binding constants .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
